molecular formula C34H36N4O4 B1247662 Aristophyll B

Aristophyll B

Cat. No. B1247662
M. Wt: 564.7 g/mol
InChI Key: MNTALCIJPLDPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aristophyll B is a natural product found in Aristolochia elegans with data available.

Scientific Research Applications

1. Isolation and Structural Analysis

Aristophyll B was identified as one of the compounds isolated from the leaves of Aristolochia elegans. This compound, along with other related compounds, was analyzed using spectroscopic methods, contributing to the understanding of the chemical composition of Aristolochia species (Wu et al., 2000).

2. Phytochemical Research

In the study of Aristolochia heterophylla, aristophyll B was one of the identified compounds. This research helps in expanding the knowledge base of phytochemicals present in Aristolochia species and their potential applications (Chan, Leu, & Wu, 1999).

3. Natural Product Chemistry

Research on Aristolochia heterophylla also revealed aristolide-A and -B, indicating a rich diversity of novel compounds in this species, which could have various scientific applications. This showcases the potential of Aristolochia species in the field of natural product chemistry (Wu, Chan, & Leu, 1998).

4. Ethnopharmacology and Toxicology

A study on the local uses of Aristolochia species globally highlighted the medicinal and potentially toxic properties of aristolochic acids. This research is crucial in understanding the safety and efficacy of traditional medicines containing Aristolochia compounds (Heinrich et al., 2009).

properties

Product Name

Aristophyll B

Molecular Formula

C34H36N4O4

Molecular Weight

564.7 g/mol

IUPAC Name

methyl 12-ethenyl-7-ethyl-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-carboxylate

InChI

InChI=1S/C34H36N4O4/c1-9-21-17(3)24-13-25-19(5)23(11-12-32(39)41-7)30(37-25)16-31-33(34(40)42-8)20(6)27(38-31)15-29-22(10-2)18(4)26(36-29)14-28(21)35-24/h9,13-16,35,38H,1,10-12H2,2-8H3

InChI Key

MNTALCIJPLDPOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OC)C(=O)OC)C)C

synonyms

aristophyll B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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